molecular formula C15H15NO B1392074 2-(4-Ethylbenzoyl)-5-methylpyridine CAS No. 1187170-22-4

2-(4-Ethylbenzoyl)-5-methylpyridine

Cat. No. B1392074
M. Wt: 225.28 g/mol
InChI Key: JAFLFWDTZSMUJC-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)-5-methylpyridine, also known as EBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

1. Dehydration of 2-(4′-Ethylbenzoyl) Benzoic Acid

  • Summary of Application : This compound is used in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .
  • Methods of Application : A commercial β zeolite was modified with dilute oxalic acid solutions, and evaluated in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) . The modified zeolite samples were characterized by X-ray diffraction, Ar-physisorption, X-ray fluorescence spectroscopy, Fourier transform infrared spectroscopy, 27 Al MAS NMR and ammonia temperature-programmed desorption .

2. Synthesis of 2-Ethylanthraquinone

  • Summary of Application : This compound is used in the synthesis of 2-ethylanthraquinone (2-EAQ) from 2-(4′-ethylbenzoyl) benzoic acid (BE acid) over solid acid catalysts .
  • Methods of Application : Among the catalysts tested, a H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .
  • Results or Outcomes : A 96.7% yield of 2-EAQ was achieved in the study in a batch reactor .

3. Synthesis of Benzoxazoles

  • Summary of Application : This compound is used in the synthesis of benzoxazoles .
  • Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

4. Construction of Multinuclear Composition and Multidimensional Architecture

  • Summary of Application : This compound is used to explore diversiform structures of organotin carboxylate for its tendency to construct multinuclear composition and multidimensional architecture .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

5. Green Synthesis of 2-EAQ

  • Summary of Application : This compound is used in the green synthesis of 2-ethylanthraquinone (2-EAQ), an important raw material used in the synthesis of hydrogen peroxide (H2O2) and for the synthesis of dye intermediates and photosensitizers .
  • Methods of Application : The study discovered that after being treated with mild HNO3, nano-sized H-Beta zeolite showed outstanding catalytic activity, selectivity and reusability, compared with a commercial oleum catalyst . A number of techniques, such as XRD, XPS, XRF, 29 Si MAS NMR, 27 Al MQ MAS NMR, FTIR, NH3-TPD, argon physisorption and HR-TEM, have been employed to decouple the interdependence between acidity, porosity and catalytic performance .
  • Results or Outcomes : It was found that mild HNO3 treatment could clean out the extra-framework aluminium deposits and selectively extract the aluminium species on the outer surface of Beta zeolites, which strengthened the acidity of the Brønsted acid sites (Si (OH)Al) inside the H-Beta micropores, thus increasing the possibility of intramolecular dehydration of E-BBA .

6. Construction of Multinuclear Composition and Multidimensional Architecture

  • Summary of Application : This compound is used to explore diversiform structures of organotin carboxylate for its tendency to construct multinuclear composition and multidimensional architecture .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

(4-ethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-5-7-13(8-6-12)15(17)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLFWDTZSMUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249126
Record name (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylbenzoyl)-5-methylpyridine

CAS RN

1187170-22-4
Record name (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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